molecular formula C11H14F2N2 B7808299 1-(2,4-Difluorophenyl)piperidin-4-amine

1-(2,4-Difluorophenyl)piperidin-4-amine

Cat. No.: B7808299
M. Wt: 212.24 g/mol
InChI Key: BIYQPMUEEHGLBQ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)piperidin-4-amine is a piperidine derivative featuring a 2,4-difluorophenyl substituent at the 1-position of the piperidine ring and an amine group at the 4-position. This compound is of interest in medicinal chemistry due to the combination of fluorine atoms (which enhance metabolic stability and lipophilicity) and the piperidine scaffold (a common motif in bioactive molecules).

Properties

IUPAC Name

1-(2,4-difluorophenyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYQPMUEEHGLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)piperidin-4-amine typically involves the reaction of 2,4-difluoroaniline with piperidine under specific conditions. One common method includes:

    Nucleophilic Substitution Reaction: The 2,4-difluoroaniline undergoes nucleophilic substitution with piperidine in the presence of a base such as sodium hydride or potassium carbonate.

    Catalytic Hydrogenation: The intermediate product may be subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)piperidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine Substitution Patterns: The 2,4-difluorophenyl group in the target compound provides ortho and para fluorine atoms, which may influence π-π stacking and hydrogen bonding compared to analogs like 3,5-difluorophenyl (meta-fluorines) in Compound 9 or mono-fluorinated benzyl groups in .
  • In contrast, 4-(difluoromethyl)piperidin-1-amine lacks aromaticity, reducing steric bulk but limiting π-system interactions .

Pharmacological and Physicochemical Properties

  • Antiviral Activity: Compound 9 () demonstrates potent HIV-1 inhibition (IC₅₀ = 12 nM), attributed to the quinoline-difluorophenyl hybrid structure. The target compound’s simpler phenyl group may reduce binding affinity but improve synthetic accessibility .
  • Solubility and Bioavailability: Salt forms (e.g., dihydrochloride in ) enhance aqueous solubility, while non-salt derivatives like the target compound may require formulation optimization .
  • logP Values : Lipophilicity varies significantly; phenylethyl-substituted analogs () have higher logP values (~3.8) compared to the target compound (estimated logP ~2.5), impacting tissue distribution .

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